(S)-1-Boc-2-Ethylpiperazine
Overview
Description
(S)-1-Boc-2-Ethylpiperazine is a chemical compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The this compound compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, which is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Boc-2-Ethylpiperazine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available starting material, 2-ethyl-piperazine.
Protection of the Amine Group: The amine group of 2-ethyl-piperazine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting 2-ethyl-piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3).
Purification: The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired this compound product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 2-ethyl-piperazine are reacted with di-tert-butyl dicarbonate in the presence of a suitable base.
Optimization: Reaction conditions such as temperature, solvent, and reaction time are optimized to maximize yield and purity.
Purification and Isolation: The product is purified using industrial-scale techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Boc-2-Ethylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Deprotection Reactions: The Boc group is typically removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can yield various alkylated or acylated derivatives.
Scientific Research Applications
(S)-1-Boc-2-Ethylpiperazine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-1-Boc-2-Ethylpiperazine depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, leading to various biological effects. The Boc group serves as a protecting group, preventing unwanted reactions and allowing for selective modification of the molecule.
Comparison with Similar Compounds
Similar Compounds
®-1-Boc-2-ethyl-piperazine: The enantiomer of (S)-1-Boc-2-Ethylpiperazine, differing in the spatial arrangement of atoms.
1-Boc-piperazine: A similar compound lacking the ethyl group.
2-ethyl-piperazine: The non-Boc-protected form of the compound.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the Boc protecting group. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
tert-butyl (2S)-2-ethylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-5-9-8-12-6-7-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCGRXDGXGUOTE-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CNCCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590521 | |
Record name | tert-Butyl (2S)-2-ethylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
325145-35-5 | |
Record name | tert-Butyl (2S)-2-ethylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-Ethylpiperazine, N1-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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